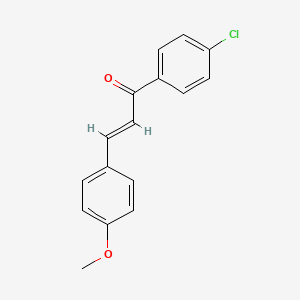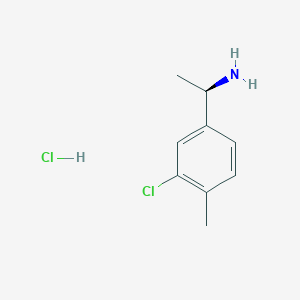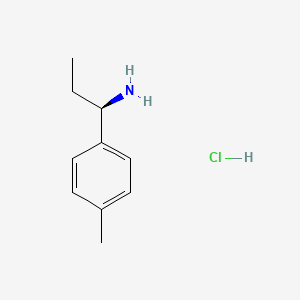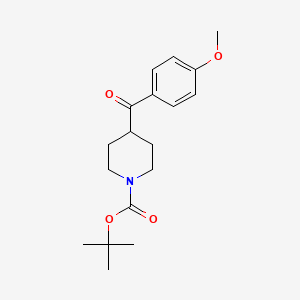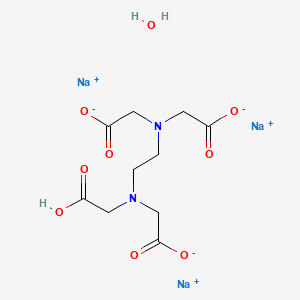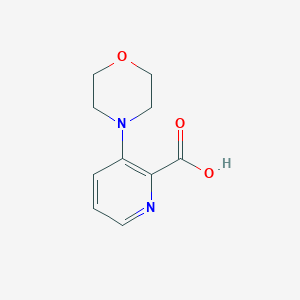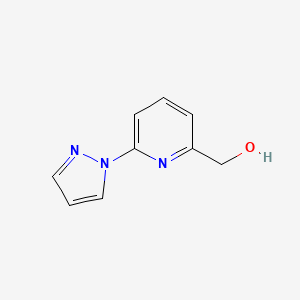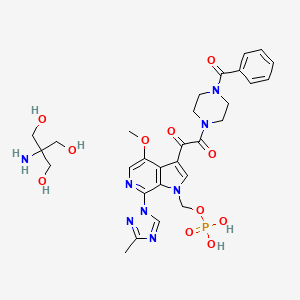
Fostemsavir tromethamine
Übersicht
Beschreibung
Fostemsavir-Tromethamin ist ein Phosphonooxymethyl-Prodrug von Temsavir, einem neuartigen HIV-1-Anlagerungsinhibitor. Es wird in Kombination mit anderen antiretroviralen Medikamenten zur Behandlung von multiresistenten HIV-1-Infektionen bei schwer behandelten Erwachsenen eingesetzt . Fostemsavir-Tromethamin bindet an die gp120-Untereinheit innerhalb des HIV-1-gp160-Hüllglykoproteins und verhindert so, dass das Virus an die CD4-Rezeptoren der Wirtszelle bindet .
Vorbereitungsmethoden
Die Herstellung von Fostemsavir-Tromethamin umfasst mehrere Syntheserouten und Reaktionsbedingungen. Eine Methode umfasst die Reaktion von p-Toluolsulfonsäure-Monohydrat mit Tromethamin in einer wasserfreien alkoholischen Lösung, um Tromethamin-p-Toluolsulfonat zu bilden. Dieser Zwischenstoff wird dann in einer anderen wasserfreien alkoholischen Lösung mit Fosfomycin-Phenylethylaminsäure-Monohydrat umgesetzt, um das Rohprodukt zu erhalten, das weiter raffiniert wird, um Fostemsavir-Tromethamin zu erhalten .
Analyse Chemischer Reaktionen
Fostemsavir-Tromethamin unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse zu seiner aktiven Form, Temsavir. Die Hydrolysereaktion wird durch Enzyme im Körper erleichtert, die Fostemsavir-Tromethamin in Temsavir umwandeln, das dann an die gp120-Untereinheit des HIV-1-Hüllglykoproteins bindet . Häufige Reagenzien und Bedingungen für diese Reaktionen sind wässrige Lösungen und enzymatische Katalyse. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Temsavir .
Wissenschaftliche Forschungsanwendungen
Fostemsavir-Tromethamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin. Es wird hauptsächlich als antiretrovirales Medikament für Erwachsene mit multiresistenten HIV-1-Infektionen eingesetzt . Die Verbindung hat sich bei der Reduzierung der HIV-1-RNA-Spiegel bei Patienten mit begrenzten Behandlungsmöglichkeiten als wirksam erwiesen . Darüber hinaus wird Fostemsavir-Tromethamin für seine potenzielle Verwendung in Kombinationstherapien untersucht, um die Wirksamkeit bestehender antiretroviraler Behandlungen zu verbessern .
Wirkmechanismus
Fostemsavir-Tromethamin entfaltet seine Wirkung durch Bindung an die gp120-Untereinheit innerhalb des HIV-1-gp160-Hüllglykoproteins. Diese Bindung hemmt die Interaktion zwischen dem Virus und den zellulären CD4-Rezeptoren und verhindert so, dass das Virus an die Wirtszellen bindet und in diese eindringt . Durch die Blockierung dieses ersten Schritts im viralen Lebenszyklus reduziert Fostemsavir-Tromethamin die Virusreplikation effektiv und hilft, die HIV-1-Infektion zu kontrollieren .
Wirkmechanismus
Fostemsavir tromethamine exerts its effects by binding to the gp120 subunit within the HIV-1 gp160 envelope glycoprotein. This binding inhibits the interaction between the virus and cellular CD4 receptors, preventing the virus from attaching to and entering host cells . By blocking this initial step in the viral lifecycle, this compound effectively reduces viral replication and helps control HIV-1 infection .
Vergleich Mit ähnlichen Verbindungen
Fostemsavir-Tromethamin ist unter den HIV-1-Anlagerungsinhibitoren aufgrund seiner spezifischen Zielsetzung der gp120-Untereinheit einzigartig. Ähnliche Verbindungen umfassen andere HIV-1-Eintrittsinhibitoren, wie Maraviroc, das den CCR5-Korezeptor angreift, und Enfuvirtid, das die Fusion des Virus mit den Wirtszellen hemmt . Im Gegensatz zu diesen Verbindungen greift Fostemsavir-Tromethamin direkt in den Anlagerungsprozess ein, was es zu einer wertvollen Ergänzung des Arsenals antiretroviraler Therapien macht .
Eigenschaften
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P.C4H11NO3/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;5-4(1-6,2-7)3-8/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);6-8H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJSMBMTOKHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N8O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006863 | |
| Record name | {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864953-39-9 | |
| Record name | Fostemsavir tromethamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-((4-benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSTEMSAVIR TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X513P36U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


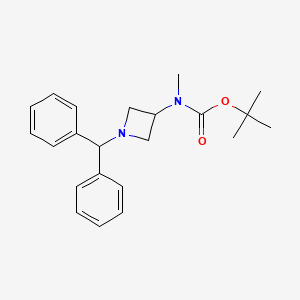
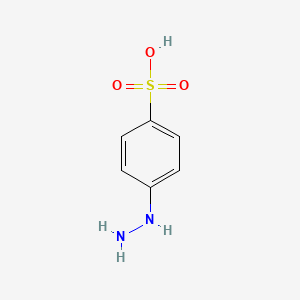
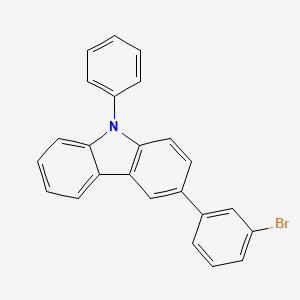
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)
